molecular formula C16H16Cl2N2O3 B5161137 N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Numéro de catalogue: B5161137
Poids moléculaire: 355.2 g/mol
Clé InChI: VKDMTJIXKUTLJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. CPI-613 is a lipoate analog that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts cancer cell metabolism.

Mécanisme D'action

N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide targets the mitochondrial TCA cycle and disrupts cancer cell metabolism. This compound binds to and inhibits two key enzymes in the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This disruption in metabolism leads to cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease tumor growth in preclinical models. This compound has also been shown to sensitize cancer cells to chemotherapy agents and overcome drug resistance.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in lab experiments include its ability to target cancer cell metabolism and its synergistic effects with other chemotherapy agents. However, the limitations of using this compound in lab experiments include its limited solubility and stability, which may affect its efficacy.

Orientations Futures

For N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide include clinical trials to evaluate its safety and efficacy in humans, as well as studies to optimize its formulation and delivery. Other future directions include the development of combination therapies with this compound and other chemotherapy agents, as well as the identification of biomarkers to predict response to this compound.

Méthodes De Synthèse

N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is synthesized through a multistep process that involves the reaction of 5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindole with cyclohexylamine to form an intermediate. The intermediate is then reacted with ethyl chloroacetate to yield the final product, this compound.

Applications De Recherche Scientifique

N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been extensively studied in preclinical models and has shown promising results in various cancer types, including pancreatic, lung, and ovarian cancers. This compound has also been studied in combination with other chemotherapy agents, such as gemcitabine and cisplatin, and has shown synergistic effects.

Propriétés

IUPAC Name

N-cyclohexyl-2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3/c17-12-6-10-11(7-13(12)18)16(23)20(15(10)22)8-14(21)19-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDMTJIXKUTLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.